A 779 trifluoroacetate is a synthetic peptide antagonist specifically targeting the Mas receptor, which is part of the angiotensin (1-7) signaling pathway. This compound has garnered interest in pharmacological research due to its potential therapeutic applications in cardiovascular and metabolic disorders. The Mas receptor is a G-protein coupled receptor that plays a crucial role in mediating the effects of angiotensin (1-7), which has been associated with vasodilation and cardioprotective effects.
A 779 trifluoroacetate is classified as a peptide antagonist. It is derived from the larger family of angiotensin receptor modulators, specifically targeting the Mas receptor. The compound is commercially available from various suppliers, including Sigma-Aldrich and MedChemExpress, which provide it as a highly purified product suitable for laboratory research and experimental applications .
The synthesis of A 779 trifluoroacetate typically involves solid-phase peptide synthesis techniques, which allow for the efficient assembly of peptide chains. This method enables precise control over the sequence of amino acids, ensuring high purity and yield.
The synthesis process generally includes the following steps:
A 779 trifluoroacetate has a complex molecular structure characterized by its peptide backbone and specific functional groups that interact with the Mas receptor. The trifluoroacetate salt form enhances its solubility and stability in biological systems.
A 779 trifluoroacetate participates in various chemical reactions primarily involving interactions with biological receptors. Its primary reaction mechanism involves binding to the Mas receptor, inhibiting its activation by angiotensin (1-7).
The binding affinity of A 779 to the Mas receptor is characterized by an IC50 value of approximately 0.3 nM, indicating a strong interaction that effectively blocks receptor activation . This inhibition can lead to alterations in downstream signaling pathways associated with cardiovascular health.
The mechanism of action for A 779 trifluoroacetate involves competitive inhibition at the Mas receptor site. By binding to this receptor, A 779 prevents angiotensin (1-7) from exerting its physiological effects, such as vasodilation and natriuresis (sodium excretion).
Research indicates that A 779 does not compete with other angiotensin receptors (like AT1 or AT2), suggesting a unique specificity for the Mas receptor . This selectivity may provide insights into developing targeted therapies for conditions like hypertension and heart failure.
A 779 trifluoroacetate has several scientific applications, particularly in pharmacology and biochemistry:
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2